![molecular formula C15H11F4N5O3S2 B2856508 4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide CAS No. 955963-17-4](/img/structure/B2856508.png)

4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

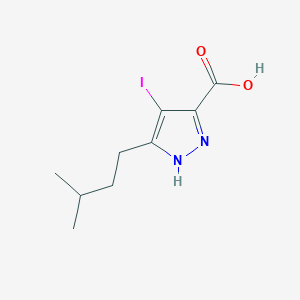

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, a thiazole ring, a benzenesulfonyl group, and a carbonyl group. The presence of fluorine and trifluoromethyl groups suggests that it might have unique reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and thiazole) would contribute to the compound’s stability. The electronegative fluorine atoms could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole and thiazole rings might undergo substitution reactions. The carbonyl group could be involved in addition reactions. The benzenesulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine might increase the compound’s stability and affect its polarity .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of celecoxib derivatives, including compounds structurally related to the specified chemical, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one compound displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating potential for therapeutic development (Küçükgüzel et al., 2013).

Biological Evaluation

- A study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents revealed significant hypoglycemic effects. The structure–activity relationship (SAR) and drug-like properties of these compounds suggest they are promising leads for future drug discovery (Faidallah et al., 2016).

Anticancer and Inhibitory Potential

- Research into new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has demonstrated interesting cytotoxic activities, particularly for compounds with 3,4,5-trimethoxy and the 4-hydroxy derivatives. Some of these sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, highlighting their potential for anti-tumor activity studies (Gul et al., 2016).

Drug Development and Molecular Design

- Novel polyfluoro substituted pyrazoline type sulfonamides were synthesized and evaluated for their inhibitory potency against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) enzymes. The synthesized compounds showed significant inhibitory profile at nanomolar levels, positioning them as promising AChE and CA inhibitors for the treatment of conditions like Alzheimer's disease (Yamali et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)sulfonyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N5O3S2/c1-8-6-12(15(17,18)19)24(22-8)14-20-11(7-28-14)13(25)21-23-29(26,27)10-4-2-9(16)3-5-10/h2-7,23H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBVIBKIHKJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)

![1,1-Difluoro-6-[3-(4-fluorophenoxy)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2856429.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)

![N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2856435.png)

![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2856437.png)

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)